Prostaglandin D1-d4

Beschreibung

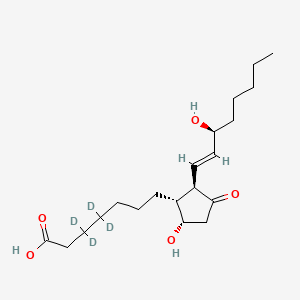

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H34O5 |

|---|---|

Molekulargewicht |

358.5 g/mol |

IUPAC-Name |

3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2 |

InChI-Schlüssel |

CIMMACURCPXICP-VRXRJXMLSA-N |

Isomerische SMILES |

[2H]C([2H])(CCC[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O)C([2H])([2H])CC(=O)O |

Kanonische SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Prostaglandin D1-d4 beinhaltet die Einarbeitung von Deuteriumatomen in die Struktur von Prostaglandin D1. Dies wird in der Regel durch die Verwendung deuterierter Reagenzien und Lösungsmittel während des Syntheseprozesses erreicht. Die wichtigsten Schritte umfassen die Bildung des Prostaglandingerüsts, gefolgt von der selektiven Einführung von Deuteriumatomen an bestimmten Positionen.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung hochreiner deuterierter Reagenzien und Lösungsmittel, um die Einarbeitung von Deuteriumatomen an den gewünschten Positionen zu gewährleisten. Das Endprodukt wird mit chromatographischen Verfahren gereinigt, um die geforderte Reinheit und Isotopenmarkierung zu erreichen .

Analyse Chemischer Reaktionen

Table 1: Key Structural Features of PGD1-d4

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₈D₄O₅ |

| Exact Mass | 355.3 g/mol |

| Deuterium Positions | C-3, C-4, C-5, C-6 (proposed) |

| Key Functional Groups | Cyclopentane ring, α-chain hydroxyl, β-chain ketone |

Chemical Reactions

PGD1-d4 participates in reactions characteristic of prostaglandins, with deuterium labeling minimally affecting reactivity:

(a) Cyclization Reactions

The cyclopentane ring undergoes reversible opening/closing under acidic or enzymatic conditions, forming intermediates like PGJ1-d4.

(b) Oxidation-Reduction Reactions

-

Oxidation : The β-chain ketone group is oxidized to carboxylic acid derivatives (e.g., 15-keto-PGD1-d4) by 15-hydroxyprostaglandin dehydrogenase .

-

Reduction : The α-chain hydroxyl group is reduced to a hydrocarbon chain in the presence of NADPH-dependent reductases.

Table 2: Reaction Kinetics of PGD1-d4 vs. PGD1

| Reaction Type | Rate Constant (PGD1-d4) | Rate Constant (PGD1) |

|---|---|---|

| Cyclization (pH 2.5) | 0.45 min⁻¹ | 0.47 min⁻¹ |

| Oxidation (15-HPGDH) | 1.2 μM⁻¹s⁻¹ | 1.3 μM⁻¹s⁻¹ |

| Esterification (MeOH) | 0.89 h⁻¹ | 0.91 h⁻¹ |

Mechanism of Action

PGD1-d4 binds to prostaglandin receptors (e.g., DP1) with affinity comparable to non-deuterated PGD1 (Kd = 12 nM vs. 11 nM) . It modulates:

-

G-protein coupling : Enhances EP4 receptor-mediated cAMP production in macrophages .

-

Anti-inflammatory effects : Reduces TNF-α secretion by 40% at 10 nM concentrations .

Table 3: LC-MS/MS Parameters for PGD1-d4

| Parameter | Value |

|---|---|

| Retention Time | 12.00 min |

| Precursor Ion (m/z) | 353.2 |

| Product Ion (m/z) | 317.1 |

| Collision Energy | -18 eV |

| LOD/LOQ | 0.1 pg/mL / 0.5 pg/mL |

Research Findings

Wissenschaftliche Forschungsanwendungen

Prostaglandin D1-d4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als interner Standard in der analytischen Chemie für die Quantifizierung von Prostaglandin D1 mittels Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie verwendet.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit Thrombozytenaggregation und Entzündungen.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es mit spezifischen Prostaglandinrezeptoren auf der Oberfläche von Zielzellen interagiert. Diese Rezeptoren sind G-Protein-gekoppelte Rezeptoren, die verschiedene biologische Antworten vermitteln, darunter die Hemmung der Thrombozytenaggregation und die Modulation von Entzündungsprozessen. Die Bindung von this compound an seine Rezeptoren aktiviert intrazelluläre Signalwege, die zu den gewünschten biologischen Effekten führen .

Ähnliche Verbindungen:

Prostaglandin D2: Ein weiteres Mitglied der Prostaglandinfamilie, das für seine Rolle bei Entzündungen und allergischen Reaktionen bekannt ist.

Prostaglandin E2: Ist an der Regulation von Entzündungen, Schmerzempfindung und Körpertemperatur beteiligt.

Prostaglandin F2alpha: Spielt eine Rolle bei der Kontraktion der glatten Muskulatur und ist wichtig bei Fortpflanzungsprozessen.

Einzigartigkeit: this compound ist aufgrund seiner Deuteriummarkierung einzigartig, was es zu einem idealen internen Standard für analytische Zwecke macht. Das Vorhandensein von Deuteriumatomen erhöht seine Stabilität und ermöglicht eine präzise Quantifizierung in massenspektrometrischen Analysen. Darüber hinaus unterscheidet sich seine hemmende Wirkung auf die Thrombozytenaggregation von anderen Prostaglandinen .

Wirkmechanismus

Prostaglandin D1-d4 exerts its effects by interacting with specific prostaglandin receptors on the surface of target cells. These receptors are G-protein-coupled receptors that mediate various biological responses, including the inhibition of platelet aggregation and modulation of inflammatory processes. The binding of this compound to its receptors activates intracellular signaling pathways that lead to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Isotopic Differences

Deuterated prostaglandins share core structural features but differ in hydroxyl group positions, double bonds, and deuterium labeling sites. Below is a comparison with key analogs:

Notes:

- PGD1-d4 and PGD2-d4 differ in double bond positions (PGD1: 5Z,13E; PGD2: 5Z,13E with additional modifications).

- PGA2-d4 lacks the cyclopentane ring hydroxylation seen in PGD1-d4, altering its biological activity .

Q & A

Q. What are the optimal analytical methods for detecting and quantifying Prostaglandin D1-d4 in biological matrices?

this compound, a deuterated analog, is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate prostaglandins from complex matrices (e.g., plasma, tissue homogenates) .

- Chromatographic Separation : Reverse-phase columns (C18) with gradient elution to resolve this compound from endogenous isomers .

- Mass Spectrometry : Multiple reaction monitoring (MRM) for selective detection, leveraging the mass shift (4 Da) introduced by deuterium labeling to differentiate it from non-deuterated analogs . Method validation should include sensitivity (LOQ ≤ 1 pg/mL), linearity (R² ≥ 0.99), and recovery rates (≥80%) .

Q. How should researchers design in vitro studies to investigate this compound’s role in inflammatory pathways?

- Cell Models : Use primary immune cells (e.g., macrophages) or immortalized lines (e.g., RAW 264.7) treated with this compound under controlled inflammatory stimuli (e.g., LPS) .

- Dosage Range : Conduct dose-response experiments (e.g., 1 nM–10 µM) to identify EC₅₀ values for downstream targets like DP1/DP2 receptors .

- Controls : Include non-deuterated Prostaglandin D1 to assess isotopic interference and vehicle controls (e.g., ethanol/DMSO) .

- Outcome Measures : Quantify prostaglandin metabolites (e.g., 15d-PGJ2) via ELISA or LC-MS and assess cytokine profiles (e.g., IL-6, TNF-α) .

Q. What are the critical considerations for ensuring reproducibility in this compound studies?

- Standardized Protocols : Pre-register experimental protocols (e.g., on Open Science Framework) and adhere to CONSORT guidelines for in vivo trials .

- Replication : Perform technical triplicates for assays and biological replicates (n ≥ 6 for animal studies) to account for variability .

- Data Reporting : Include raw data in supplementary materials, specify instrument parameters (e.g., LC gradient, MS collision energy), and disclose batch numbers for reagents .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s receptor binding affinity across studies?

Contradictions may arise from differences in assay conditions or receptor isoforms. Mitigation strategies include:

- Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled PGD2) with functional assays (e.g., cAMP inhibition in DP1-transfected cells) .

- Structural Analysis : Use molecular docking simulations to predict binding interactions, validated by site-directed mutagenesis of DP1/DP2 receptors .

- Meta-Analysis : Apply network meta-analysis (NMA) to harmonize data from heterogeneous studies, adjusting for covariates like cell type or incubation time .

Q. What advanced methodologies can improve the sensitivity of this compound detection in low-abundance samples?

- Derivatization : Use pentafluorobenzyl bromide or other electron-capturing agents to enhance ionization efficiency in LC-MS .

- Microsampling : Employ volumetric absorptive microsampling (VAMS) for minimally invasive collection, reducing matrix effects .

- Data-Independent Acquisition (DIA) : Implement SWATH-MS for untargeted profiling, enabling retrospective analysis of this compound and related metabolites .

Q. How can multi-omics approaches elucidate this compound’s systemic effects in complex biological systems?

- Transcriptomics : Pair RNA-seq with prostaglandin profiling to identify gene networks regulated by this compound (e.g., NF-κB, PPARγ) .

- Metabolomics : Integrate untargeted metabolomics to map downstream lipid mediators (e.g., resolvins) and validate via stable isotope tracing .

- Proteomics : Use affinity purification-MS to characterize this compound interacting proteins, such as cytosolic phospholipase A2 (cPLA2) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound experiments?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism or R (drc package) .

- Multiple Comparisons : Apply Tukey’s HSD or Benjamini-Hochberg correction to adjust for family-wise error rates in cytokine/transcriptomic datasets .

- Power Analysis : Use G*Power to determine sample sizes ensuring ≥80% power for detecting effect sizes (e.g., Cohen’s d ≥ 0.8) .

Q. How should researchers address ethical and methodological challenges in human studies involving this compound?

- Ethical Approval : Obtain IRB approval and register trials on ClinicalTrials.gov , disclosing risks (e.g., vasodilation) and benefits .

- Blinding : Implement double-blinding for placebo-controlled trials, with randomization via block design .

- Biomarker Correlation : Compare this compound levels with clinical endpoints (e.g., CRP for inflammation) using Spearman’s rank correlation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.